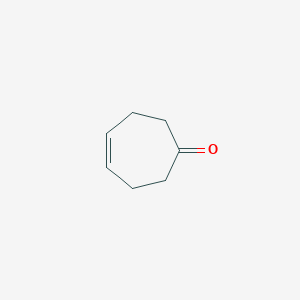

シクロヘプテン-5-オン

説明

Cyclohepten-5-one is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.15 g/mol. The purity is usually 95%.

The exact mass of the compound Cyclohepten-5-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclohepten-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohepten-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ジベンゾ[a,c]シクロヘプテン-5-オンの合成

シクロヘプテン-5-オン: は、ジベンゾ[a,c]シクロヘプテン-5-オンの合成における前駆体として役立ちます。 これらの化合物は、鈴木・宮浦カップリングとアルドール縮合反応を連続的に行うことによって合成されます . このプロセスは、医薬品や材料科学において潜在的な用途を持つ、さまざまなビアリール化合物を生成するために重要です。

光物理学的調査

5H-ジベンゾ[a,d]シクロヘプテン-5-オンなどの化合物の誘導体は、光物理的特性について調査されています . これらの研究は、オプトエレクトロニクスやフォトニクス用の新素材の開発に役立つ、分子の励起状態の挙動を理解するために不可欠です。

質量分析フラグメンテーション研究

質量分析フラグメンテーション: シクロヘプテン-5-オン誘導体のパターンは、これらの分子の構造的側面についての洞察を提供します . この情報は、医薬品化学における新化合物の同定と特性評価に役立ちます。

触媒のためのリガンド合成

この化合物は、ビフェニル系アルシンリガンドの合成に使用されます。 これらのリガンドは、次にパラジウム触媒によるアルシン化反応に適用され、触媒作用や有機合成のための化合物を生成する上で極めて重要です .

タンパク質凝集阻害剤

シクロヘプテン-5-オンの誘導体は、インスリン凝集の阻害剤として評価されています . この用途は、タンパク質凝集が重大な病理学的影響を与える可能性のある糖尿病などの病気の研究において特に関連しています。

作用機序

Mode of Action

The mode of action of Cyclohepten-5-one involves its interaction with these targets, leading to changes in their function. One of the known interactions is the formation of a diradical dimer in the isomerization of trans-cycloheptene molecules . This process involves the untwisting of the heptane radical rings to an unstrained conformation, followed by fragmentation back into two cis-cycloheptene molecules .

生化学分析

Biochemical Properties

It is known that the compound has photophysical properties, including triplet state, T-T absorption, p-type delayed fluorescence, and prompt fluorescence . These properties suggest that Cyclohepten-5-one may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported.

Molecular Mechanism

One study suggests that a photoreaction, the photoketonization of Cyclohepten-5-one in aqueous solution, involves an initial ionization of the C–H proton at the 5-position in S1, to generate a dibenzo-suberenyl carbanion intermediate

特性

IUPAC Name |

cyclohept-4-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-7-5-3-1-2-4-6-7/h1-2H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRNQDMNINGCES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338485 | |

| Record name | CYCLOHEPTEN-5-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19686-79-4 | |

| Record name | CYCLOHEPTEN-5-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclohept-4-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

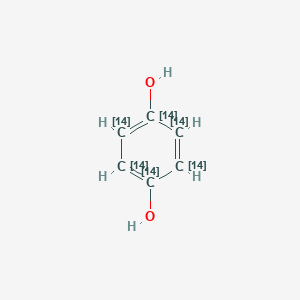

Q1: What is the basic structure of cyclohepten-5-one derivatives?

A1: Cyclohepten-5-one derivatives are characterized by a seven-membered carbocyclic ring containing a ketone functional group at the 5-position. These compounds often feature aromatic rings fused to the cycloheptene core, leading to diverse structures like dibenzo[a,d]cyclohepten-5-one (dibenzosuberenone) and dibenzo[a,c]cyclohepten-5-one.

Q2: What is the molecular formula and weight of dibenzosuberenone?

A2: The molecular formula of dibenzosuberenone is C15H10O, and its molecular weight is 206.24 g/mol.

Q3: What spectroscopic techniques are commonly used to characterize cyclohepten-5-one derivatives?

A3: Researchers frequently utilize techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize the structure and properties of these compounds. For instance, 1H NMR, MS, and elemental analysis were employed to confirm the structure of 8-chloro-10,11-dihydro-4-aza-5H-dibenzo[a,d]cyclohepten-5-one. []

Q4: How does the presence of substituents on the dibenzosuberenone core influence its electrochemical properties?

A4: Studies have shown that different substituents on the 3,7-positions of dibenzosuberenone derivatives have a minimal effect on the energy levels of their highest occupied molecular orbitals (HOMO). This observation suggests that the core structure plays a dominant role in determining the electrochemical behavior of these compounds. []

Q5: What are some common synthetic approaches for preparing dibenzo[a,c]cyclohepten-5-ones?

A5: An efficient method involves a sequential Suzuki-Miyaura coupling reaction followed by an intramolecular aldol condensation. [] This strategy allows for the flexible construction of diverse dibenzo[a,c]cyclohepten-5-one derivatives by utilizing readily available starting materials.

Q6: Can dibenzosuberenone undergo substitution reactions?

A6: Traditionally considered unreactive towards electrophilic substitution, dibenzosuberenone has shown reactivity with chlorosulfonyl isocyanate. This reaction leads to the unexpected introduction of a carbon substituent at the 4-position, highlighting the potential for novel synthetic transformations. []

Q7: How can the Wittig-Horner reaction be applied to the synthesis of cyclohepten-5-one derivatives?

A7: The Wittig-Horner reaction, utilizing asymmetrically substituted cyclohepten-5-ones like dibenzosuberenone and thioxanthen-9-one, can produce mixtures of geometrical isomers. [] This reaction provides a route to structurally diverse derivatives, expanding the possibilities for exploring their properties.

Q8: What is a notable reaction involving 1,2,5-triphenylphosphole and dibenzosuberenone?

A8: In the presence of dibenzosuberenone, treating 1,2,5-triphenylphosphole with hydrogen bromide in benzene leads to the formation of 1,2,5-triphenyl-2-phospholene oxide. [] This reaction, where dibenzosuberenone acts as a promoter, showcases its potential in facilitating unique chemical transformations.

Q9: What are some potential pharmacological applications of cyclohepten-5-one derivatives?

A9: Research suggests that certain derivatives, particularly dibenzosuberenone analogs, exhibit bronchodilator activity and can protect against histamine challenges. [] These findings point towards their potential use in treating respiratory diseases.

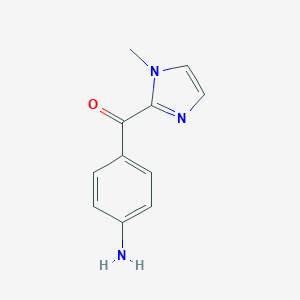

Q10: Have any cyclohepten-5-one derivatives been investigated as p38 MAP kinase inhibitors?

A10: Yes, phenylamino-substituted 6,11-dihydro-dibenzo[b,e]oxepin-11-ones and dibenzo[a,d]cyclohepten-5-ones have been explored as p38 MAP kinase inhibitors. These compounds hold promise for developing new therapies for chronic inflammatory diseases. []

Q11: What is the significance of the dibenzosuberenone scaffold in medicinal chemistry?

A11: The dibenzosuberenone scaffold is considered a privileged substructure in medicinal chemistry. Its presence in various biologically active compounds makes it a valuable starting point for developing new drugs. []

Q12: Have computational methods been employed to study cyclohepten-5-one derivatives?

A12: Yes, computational chemistry techniques like molecular modeling and quantitative structure-activity relationship (QSAR) studies have been employed to understand the conformational preferences and electronic properties of these compounds. [, ] For example, studies utilized CNDO charge distributions and 1H NMR data to provide evidence for the formation of π-dianions of dibenzosuberenone. []

Q13: How do conformational changes in dibenzo[a,d]cycloheptene derivatives impact their properties?

A13: Dynamic NMR studies have revealed the influence of substituents on the conformation and inversion barriers of dibenzo[a,d]cycloheptene derivatives. These conformational changes can affect their interactions with biological targets and influence their pharmacological activity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)

![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)

![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)

![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)